Boc-L-valine
Overview
Description
Boc-L-valine, also known as (S)-2-(tert-butoxycarbonylamino)-3-methylbutanoic acid, is a derivative of the amino acid valine. It is commonly used in organic synthesis as a protecting group for the amino group of valine. This compound is particularly valuable in peptide synthesis, where it helps to prevent unwanted side reactions by temporarily masking reactive sites on the amino acid.
Mechanism of Action
Target of Action
Boc-L-valine is a derivative of the essential amino acid valine . It is primarily used as a protective monomer in peptide synthesis . The primary targets of this compound are the amino acids in peptides that are being synthesized .
Mode of Action
This compound acts as a protective agent for the amino acid valine during peptide synthesis . The Boc (tert-butoxycarbonyl) group in this compound serves to protect the amino group in valine from unwanted reactions during the synthesis process . Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the protection of the amino group in valine, ensuring the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
It is known that this compound is soluble in chloroform, dmf, dmso, and methanol, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility in various solvents.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This results in the production of peptides that are correctly formed and functional .
Action Environment
The action of this compound is influenced by the conditions of the environment in which peptide synthesis is taking place . Factors such as pH, temperature, and the presence of other reactants can affect the efficiency of this compound’s protective action . For instance, the Boc group can be removed under acidic conditions, so the pH of the environment must be carefully controlled during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Boc-L-valine plays a significant role in biochemical reactions. As a derivative of valine, it shares many of the biochemical properties of this essential amino acid. Valine is known to prevent the breakdown of muscle by supplying muscles with extra glucose for energy production during physical activity . It is also a precursor in the penicillin biosynthetic pathway .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a positive effect on muscle mass and protein synthesis in piglets . Additionally, it has been found to modulate gut microbiota and immune functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. For example, it has been found to interact with DNA in the formation of bio-compatible water-soluble conjugates . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found to improve body weight gain and feed intake in weaned piglets over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found that appropriate valine supplementation not only enhances growth and reproductive performances but also modulates gut microbiota and immune functions in pigs
Metabolic Pathways
This compound is involved in various metabolic pathways. As a derivative of valine, it is involved in the metabolic pathways of this essential amino acid. Valine is a branched-chain amino acid and is involved in various metabolic pathways .
Transport and Distribution
It is known that it is insoluble in water , which may influence its transport and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-valine is typically synthesized by reacting L-valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, often at ambient temperature. The general reaction is as follows:
L-Valine+(Boc)2O→this compound
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the acylation of L-valine under alkaline conditions, followed by extraction with ether and ethyl acetate. The crude product is then recrystallized to obtain pure this compound .
Types of Reactions:
Deprotection: this compound undergoes deprotection reactions to remove the Boc group, typically using strong acids like trifluoroacetic acid or hydrochloric acid in methanol. This reaction yields L-valine and carbon dioxide.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Aluminum chloride, trimethylsilyl iodide, methanol.
Major Products:
Deprotection: L-valine, carbon dioxide.
Substitution: Various substituted valine derivatives depending on the reagents used.
Scientific Research Applications
Boc-L-valine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins, where it helps to protect the amino group during the coupling reactions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral drugs like valaciclovir and ganciclovir.
Biochemical Research: this compound is used in the study of enzyme mechanisms and protein structure by providing a protected form of valine that can be selectively deprotected under controlled conditions.
Comparison with Similar Compounds
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-leucine: Similar to Boc-L-valine but with a different side chain.
Boc-L-phenylalanine: Used in the synthesis of peptides that require the incorporation of phenylalanine.
Uniqueness: this compound is unique due to its specific side chain, which imparts distinct hydrophobic properties to peptides and proteins. This makes it particularly useful in the synthesis of peptides that require valine residues for their biological activity .
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBQTSZISFIAO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884635 | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-41-3 | |
Record name | Boc-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-tert-Butyloxycarbonyl-L-valine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R8GK7LBC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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